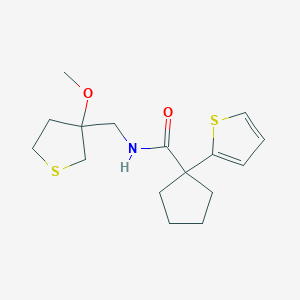

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

BenchChem offers high-quality N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(3-methoxythiolan-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S2/c1-19-15(8-10-20-12-15)11-17-14(18)16(6-2-3-7-16)13-5-4-9-21-13/h4-5,9H,2-3,6-8,10-12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSZJVURYOKXSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound belonging to the class of thioureas, characterized by its unique structural features, including a central urea group and multiple thiophene rings. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Overview

The molecular structure of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can be described as follows:

| Property | Details |

|---|---|

| Molecular Formula | C15H21NO2S2 |

| Molecular Weight | 311.46 g/mol |

| CAS Number | 1448034-02-3 |

| Functional Groups | Thiourea, Methoxy, Thiophene |

The biological activity of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is primarily influenced by its interaction with various biological targets. The compound's thiophene rings and urea functionalities are known to engage in hydrogen bonding and π–π stacking interactions with proteins, potentially modulating enzymatic activities or receptor functions.

Pharmacological Properties

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of thiophene rings often correlates with enhanced interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Similar compounds have shown efficacy in reducing inflammation through the modulation of NF-kB signaling pathways.

- Cytotoxicity : Research indicates that derivatives of thiourea compounds can induce apoptosis in cancer cell lines. The specific cytotoxic mechanism may involve the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of thiophene-containing compounds against various bacterial strains. Results indicated that N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing the anti-inflammatory potential, N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide was tested on lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the secretion of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect through the inhibition of NF-kB activation.

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications in the thiophene or methoxy groups can significantly alter its biological profile:

| Modification | Effect on Activity |

|---|---|

| Addition of halogen atoms | Increased antimicrobial potency |

| Alteration of methoxy position | Enhanced anti-inflammatory properties |

| Variation in cyclopentane ring | Changes in cytotoxicity levels |

Q & A

Q. What are the key synthetic pathways for preparing N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

- Cyclopentane core formation : Cyclization of thiophene derivatives via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling to anchor the thiophen-2-yl group .

- Tetrahydrothiophene modification : Methoxy group introduction at the 3-position of tetrahydrothiophene using nucleophilic substitution (e.g., NaOMe in THF at –78°C) .

- Amide coupling : Reaction of the cyclopentanecarboxylic acid derivative with the tetrahydrothiophene-methylamine intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt in DCM) .

Critical Parameters : Temperature control (–78°C for methoxylation), solvent choice (THF for polar intermediates), and stoichiometric precision (1:1.2 molar ratio for amide coupling) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer :

- Spectroscopic Analysis :

- NMR : Compare - and -NMR shifts with analogous compounds (e.g., cyclopentane-thiophene carboxamides show characteristic δ 2.5–3.0 ppm for cyclopentane protons and δ 120–130 ppm for thiophene carbons) .

- HRMS : Confirm molecular ion [M+H] with <2 ppm mass error .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., tetrahydrothiophene ring conformation) using single-crystal diffraction .

Data Interpretation : Discrepancies in NOESY correlations may indicate unexpected rotameric forms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer :

- Core Modifications :

- Replace the cyclopentane with cyclohexane to assess steric effects on target binding .

- Substitute the 3-methoxy group in tetrahydrothiophene with trifluoromethyl or hydroxyl groups to evaluate electronic and hydrogen-bonding contributions .

- Assay Design :

- Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) with IC determinations.

- Pair with molecular docking simulations (e.g., AutoDock Vina) to correlate activity with binding poses .

Data Contradiction : If in vitro activity contradicts docking predictions, re-evaluate force field parameters or solvent effects in simulations .

Q. What analytical strategies resolve discrepancies in solubility and stability data?

Methodological Answer :

- Solubility Profiling :

- Use HPLC-UV to quantify solubility in PBS (pH 7.4), DMSO, and simulated gastric fluid.

- Compare with structurally similar compounds (e.g., N-(2-methoxyethyl)cyclopentanecarboxamide shows 2.5 mg/mL in PBS) .

- Stability Studies :

- Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring.

- Identify degradation products (e.g., hydrolysis of the amide bond or oxidation of thiophene) .

Troubleshooting : Poor solubility may require prodrug strategies (e.g., esterification of the carboxamide) .

Q. How can computational models predict metabolic pathways and toxicity?

Methodological Answer :

- Metabolism Prediction :

- Use in silico tools (e.g., GLORYx or MetaSite) to identify cytochrome P450 oxidation sites (e.g., methoxy group demethylation) .

- Validate with microsomal incubation assays (human liver microsomes + NADPH) .

- Toxicity Screening :

- Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity.

- Cross-reference with Ames test data for thiophene-containing analogs .

Limitations : False positives in toxicity predictions require empirical validation via cell viability assays (e.g., HepG2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.